molecular formula C18H25NO3Si B14221462 N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline CAS No. 557786-52-4

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline

Cat. No.: B14221462
CAS No.: 557786-52-4
M. Wt: 331.5 g/mol
InChI Key: PCONHFVHQVHNHP-UHFFFAOYSA-N
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Description

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is an organosilane compound with the molecular formula C12H21NO3Si. It is a derivative of aniline and contains a trimethoxysilyl group attached to a propyl chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline can be synthesized through the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)trimethoxysilane
  • (3-Glycidyloxypropyl)trimethoxysilane
  • (3-Mercaptopropyl)trimethoxysilane
  • Vinyltrimethoxysilane

Uniqueness

N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is unique due to the presence of both an aniline moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile and valuable in multiple applications .

Properties

CAS No.

557786-52-4

Molecular Formula

C18H25NO3Si

Molecular Weight

331.5 g/mol

IUPAC Name

N-phenyl-N-(3-trimethoxysilylpropyl)aniline

InChI

InChI=1S/C18H25NO3Si/c1-20-23(21-2,22-3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3

InChI Key

PCONHFVHQVHNHP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC

Origin of Product

United States

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